molecular formula C20H21BClF4NO2 B7746818 (E)-(6-chloro-2-phenylchromen-4-ylidene)-(5-hydroxypentyl)azanium;tetrafluoroborate

(E)-(6-chloro-2-phenylchromen-4-ylidene)-(5-hydroxypentyl)azanium;tetrafluoroborate

Cat. No.: B7746818
M. Wt: 429.6 g/mol
InChI Key: HGIPJGJUYDEUFM-MLWJBJAVSA-O
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Description

(E)-(6-chloro-2-phenylchromen-4-ylidene)-(5-hydroxypentyl)azanium;tetrafluoroborate is a complex organic compound with a unique structure that combines a chromenylidene moiety with a hydroxypentylazanium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(6-chloro-2-phenylchromen-4-ylidene)-(5-hydroxypentyl)azanium;tetrafluoroborate typically involves a multi-step process The initial step often includes the formation of the chromenylidene core through a condensation reaction between a phenyl-substituted benzaldehyde and a suitable chromone derivative

The hydroxypentylazanium group is then introduced through a nucleophilic substitution reaction, where a hydroxypentylamine reacts with the intermediate compound. The final step involves the formation of the tetrafluoroborate salt by reacting the azanium compound with tetrafluoroboric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be critical to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-(6-chloro-2-phenylchromen-4-ylidene)-(5-hydroxypentyl)azanium;tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenylidene moiety to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and chromenylidene groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and nucleophiles (amines, thiols) for nucleophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(E)-(6-chloro-2-phenylchromen-4-ylidene)-(5-hydroxypentyl)azanium;tetrafluoroborate has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-(6-chloro-2-phenylchromen-4-ylidene)-(5-hydroxypentyl)azanium;tetrafluoroborate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-(6-chloro-2-phenylchromen-4-ylidene)-(5-hydroxypentyl)azanium;tetrafluoroborate is unique due to its combination of a chromenylidene core with a hydroxypentylazanium group, providing distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

(E)-(6-chloro-2-phenylchromen-4-ylidene)-(5-hydroxypentyl)azanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO2.BF4/c21-16-9-10-19-17(13-16)18(22-11-5-2-6-12-23)14-20(24-19)15-7-3-1-4-8-15;2-1(3,4)5/h1,3-4,7-10,13-14,23H,2,5-6,11-12H2;/q;-1/p+1/b22-18+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIPJGJUYDEUFM-MLWJBJAVSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[NH+]CCCCCO)C3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=C/C(=[NH+]\CCCCCO)/C3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BClF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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